N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide
Description
N-[2-(Hydroxymethyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a hydroxymethyl (-CH2OH) substituent on the ortho position of the phenyl ring. Cyclopropane carboxamides are notable for their structural rigidity and metabolic stability, making them valuable in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXYGKPIAXEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 2-(hydroxymethyl)aniline with cyclopropanecarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or halides in the presence of a base.
Major Products Formed
Oxidation: 2-(carboxyphenyl)cyclopropanecarboxamide.
Reduction: N-[2-(aminomethyl)phenyl]cyclopropanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide may exhibit antidepressant properties similar to those of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in treating major depressive disorder and fibromyalgia. Studies suggest that this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to its antidepressant effects.
Anticancer Potential
Preliminary studies have demonstrated that derivatives of this compound show promise in cancer therapy. The compound has been observed to interact with specific biological targets involved in cancer progression. For instance, it has exhibited cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells, with IC50 values indicating significant potency .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases such as arthritis. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
Case Study 1: Antitumor Efficacy
A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure. This indicates significant potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Impact
In an experimental model of induced arthritis, administration of this compound led to a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups. Histological analyses revealed reduced infiltration of inflammatory cells in joint tissues, supporting its application as an anti-inflammatory therapeutic .
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring is known to confer stability and rigidity, which can influence its binding to biological molecules. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound has the following chemical structure:
- Molecular Formula : C12H13NO2
- Molecular Weight : 219.24 g/mol
This compound features a cyclopropane ring, which is known for its unique conformational properties that can enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets, leading to various biological responses including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways.
- Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways that affect cellular functions.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have shown that derivatives of phenylcyclopropane carboxamides can effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in various studies. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Inhibition Studies : A recent study evaluated the inhibition of cancer cell proliferation by various derivatives of cyclopropanecarboxamides, including this compound. The results indicated that certain structural modifications could enhance potency while reducing off-target effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of cyclopropanecarboxamides revealed that specific substitutions on the phenyl ring significantly influence biological activity. For example, the introduction of hydroxymethyl groups was associated with improved binding affinity to target proteins .
- Therapeutic Applications : The compound has been explored for its therapeutic applications in treating nervous system disorders and cancer. Its ability to penetrate biological membranes due to its small size and unique structure enhances its potential as a drug candidate .
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Remarks |
|---|---|---|---|
| Antiproliferative | U937 (human leukemia) | 5.4 | Non-cytotoxic at effective concentrations |
| Anti-inflammatory | RAW 264.7 (macrophage model) | 10.0 | Significant reduction in cytokine release |
| Enzyme Inhibition | COX-1 and COX-2 | 8.0 | Selective inhibition observed |
Q & A
Q. Optimization Strategies :
- Alternative Coupling Agents : Replace acyl chlorides with carbodiimide-based reagents (e.g., EDC/HOBt) for milder conditions.
- Scale-Up Adjustments : Replace DCM with THF for better solubility in large-scale reactions.
| Reaction Parameters | Conditions |
|---|---|
| Base | Triethylamine |
| Solvent | DCM |
| Temperature | 0–5°C |
| Yield | 60–75% |
How is the structural integrity of this compound validated in crystallographic studies?
Basic Research Focus
X-ray crystallography is critical for confirming stereochemistry and bond angles. For example:
- Crystal Growth : Slow evaporation of an ethanol/water mixture yields monoclinic crystals suitable for diffraction .
- Key Metrics :
- Cyclopropane Ring Geometry : Bond lengths (1.50–1.54 Å) and angles (59–61°) confirm strain .
- Hydrogen Bonding : Hydroxymethyl groups form intermolecular O–H···O bonds (2.70–2.90 Å), stabilizing the lattice .
Q. Complementary Techniques :
- NMR : H NMR (DMSO-d6): δ 7.45–7.55 (aromatic protons), δ 4.60 (hydroxymethyl), δ 1.20–1.50 (cyclopropane CH2) .
- HRMS : [M+H]+ m/z calculated for CHNO: 220.0974; observed: 220.0978 .
What biological targets are associated with N-[2-(hydroxymethyl)phenyl]cyclopropanecoxamide, and how are these interactions assayed?
Advanced Research Focus
The compound’s cyclopropane moiety and hydroxymethyl group suggest potential kinase inhibition or DNA intercalation.
- In Vitro Assays :
- Target Identification :
- Docking Studies : Use PubChem’s 3D conformer (CID: 118704665) for AutoDock Vina simulations against kinase ATP-binding pockets .
Q. Data Contradictions :
- Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
How do metabolic pathways affect the stability of this compound?
Advanced Research Focus
Hydroxymethyl groups are prone to phase I metabolism. Key findings:
- Primary Metabolites :
- Half-Life (t) :
Q. Methodological Recommendations :
How can conflicting data on the compound’s biological activity be resolved?
Advanced Research Focus
Contradictions often stem from stereochemical variability or assay design.
- Stereochemical Analysis :
- Assay Standardization :
What computational strategies predict the compound’s physicochemical properties?
Q. Advanced Research Focus
- LogP Prediction : Use PubChem’s XLogP3 algorithm (calculated LogP = 1.92) .
- Solubility : AqSolDB machine-learning model estimates aqueous solubility = 0.15 mg/mL .
- pKa Estimation : Schrödinger’s Epik predicts hydroxyl group pKa = 9.8 (consistent with ionization in intestinal pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
